4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxalinone core structure, which is substituted with a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-methylphenylacetic acid.
Formation of Intermediate: This intermediate is then reacted with appropriate reagents to form the acetyl derivative.
Cyclization: The acetyl derivative undergoes cyclization with o-phenylenediamine under acidic or basic conditions to form the quinoxalinone core.
Final Product: The final step involves purification and isolation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, which can have different functional groups attached to the core structure.
Scientific Research Applications
4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenylacetic acid
- 4-methoxyphenethylamine
- 4-methoxyphenylboronic acid
Uniqueness
4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific substitution pattern and the presence of the quinoxalinone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[2-(4-methoxy-3-methylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-9-13(7-8-16(12)23-2)10-18(22)20-11-17(21)19-14-5-3-4-6-15(14)20/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKJWJNMYSSXED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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